molecular formula C19H21N3O3 B2484020 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 380556-58-1

2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No. B2484020
CAS RN: 380556-58-1
M. Wt: 339.395
InChI Key: BAWPPOCLJNFCOX-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound that belongs to the class of penta-2,4-dienamides. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves its interaction with the active site of certain enzymes, leading to inhibition of their activity. It has been proposed that the compound binds to the active site of acetylcholinesterase and butyrylcholinesterase through hydrogen bonding and hydrophobic interactions, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide are related to its inhibitory effects on certain enzymes. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This can have beneficial effects on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide in lab experiments is its potential as a treatment for Alzheimer's disease. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the development of new drugs for this condition. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to explore its potential as a pesticide, as it has been shown to have insecticidal activity. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which can inform the development of new drugs based on this compound.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound with potential applications in scientific research, particularly in the field of biochemistry and physiology. Its inhibitory effects on certain enzymes make it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, which can inform the development of new drugs based on this compound.

Synthesis Methods

The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide involves the reaction of 2-methylcyclohexanone with malononitrile and 2-nitrobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product.

Scientific Research Applications

2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-7-2-4-11-17(14)21-19(23)16(13-20)10-6-9-15-8-3-5-12-18(15)22(24)25/h3,5-6,8-10,12,14,17H,2,4,7,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWPPOCLJNFCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide

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